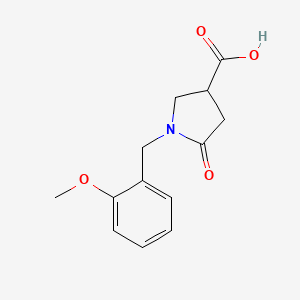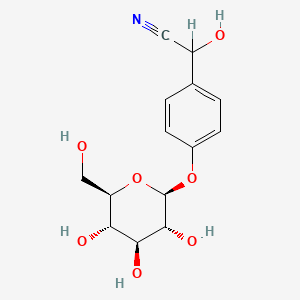
p-Glucosyloxymandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Glucosyloxymandelonitrile is a glycoside.
Applications De Recherche Scientifique
Identification and Biosynthesis : p-Glucosyloxymandelonitrile is identified as a cyanogenic glucoside in plants like Nandina domestica and Thalictrum aquilegifolium. Studies have shown its biosynthetic derivation from tyrosine, a crucial step in plant metabolic pathways (Abrol, Conn, & Stoker, 1966); (Sharples & Stoker, 1969).
Role in Plant Defense : Cyanogenic glucosides, including p-glucosyloxymandelonitrile, are involved in plant defense mechanisms. They can act as deterrents for herbivores and are essential in host plant recognition for certain insect species (Halkier & Gershenzon, 2006); (Badenes-Pérez, Gershenzon, & Heckel, 2014).
Enzymatic Processes and Genetic Engineering : Research on enzymes like UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase, which catalyzes the synthesis of cyanogenic glucosides including p-glucosyloxymandelonitrile, reveals insights into the enzymatic processes and potential for genetic engineering in plants (Jones, Møller, & Høj, 1999); (Del Giudice et al., 2022).
Cytochrome P450 Enzymes : Cytochrome P450 enzymes play a crucial role in the biosynthesis of cyanogenic glucosides, including p-glucosyloxymandelonitrile. Understanding these enzymes can lead to deeper insights into plant metabolic pathways and defense mechanisms (Hansen et al., 2003); (Kahn et al., 1997).
Natural Variation and Inducibility : Studies on natural variation in glucosinolate accumulation in different plant species, including those related to p-glucosyloxymandelonitrile, provide insights into the genetic control of these secondary metabolites and their response to environmental factors, such as insect infestation (Kliebenstein et al., 2001); (Liu et al., 2016).
Propriétés
Numéro CAS |
22660-95-3 |
|---|---|
Nom du produit |
p-Glucosyloxymandelonitrile |
Formule moléculaire |
C14H17NO7 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
RSMOYVJMDHSTEV-MXNNCRBYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



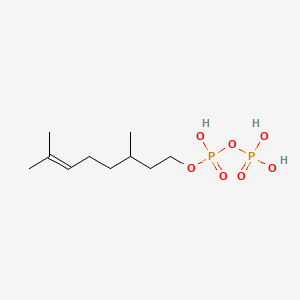
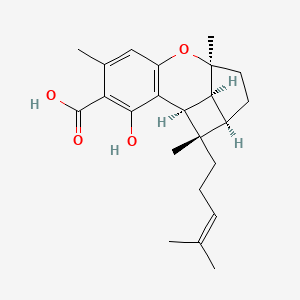
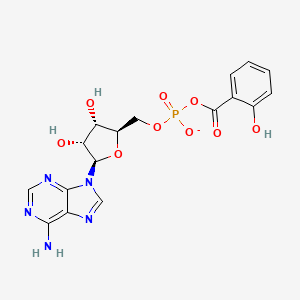
![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)

![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

